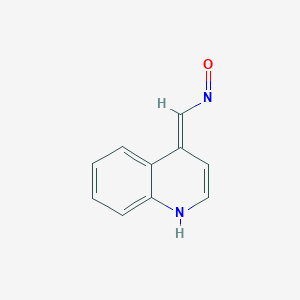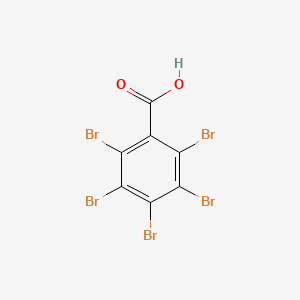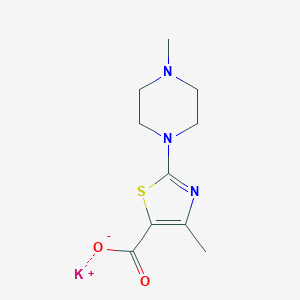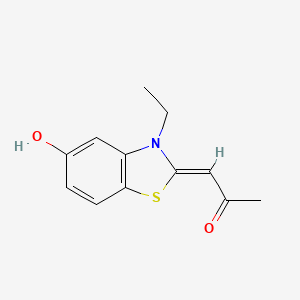
1-Boc-3-Aminomethylazetidine acetic acid salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-Aminomethylazetidine acetic acid salt is a chemical compound with the molecular formula C12H26N2O4 and a molecular weight of 262.34584 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.
准备方法
The synthesis of 1-Boc-3-Aminomethylazetidine acetic acid salt typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the azetidine ring. The synthetic route may include the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the azetidine ring: The protected amine is then reacted with a suitable azetidine precursor under controlled conditions to form the azetidine ring.
Introduction of the acetic acid salt:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-Boc-3-Aminomethylazetidine acetic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Boc-3-Aminomethylazetidine acetic acid salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various azetidine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving azetidine-containing compounds.
作用机制
The mechanism of action of 1-Boc-3-Aminomethylazetidine acetic acid salt involves its interaction with specific molecular targets and pathways. The Boc-protected amine group allows for selective reactions with enzymes and other biological molecules, making it a valuable tool in biochemical research. The azetidine ring structure provides unique steric and electronic properties that can influence the compound’s reactivity and binding affinity .
相似化合物的比较
1-Boc-3-Aminomethylazetidine acetic acid salt can be compared with other similar compounds, such as:
1-Boc-3-Aminopyrrolidine: A similar compound with a five-membered ring structure.
1-Boc-3-Aminomethylpyrrolidine: Another derivative with a different ring size and substitution pattern.
3-Azetidinecarboxylic acid: A related compound with a carboxylic acid functional group instead of the acetic acid salt
The uniqueness of this compound lies in its specific ring structure and functional groups, which provide distinct reactivity and applications in various fields of research.
属性
IUPAC Name |
acetic acid;tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.C2H4O2/c1-8(6-11)7-12(5)9(13)14-10(2,3)4;1-2(3)4/h8H,6-7,11H2,1-5H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZPUHJWWNWPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN(C)C(=O)OC(C)(C)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid, N-(2-hydroxyethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B8049165.png)


![6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one](/img/structure/B8049176.png)
![2-(6-Chloropyridin-3-yl)-1h-benzo[d]imidazole phosphate](/img/structure/B8049194.png)

![Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl-](/img/structure/B8049203.png)




